molecular formula C8H7FINO2 B8319821 (3-Fluoro-2-iodo-phenyl)-carbamic acid methyl ester

(3-Fluoro-2-iodo-phenyl)-carbamic acid methyl ester

Cat. No. B8319821
M. Wt: 295.05 g/mol
InChI Key: VJWOWVVFPJZHTC-UHFFFAOYSA-N
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Patent
US06610685B2

Procedure details

The starting material (3-fluoro-2-iodo-phenyl)-carbamic acid methyl ester was prepared from (3-fluoro-phenyl)-carbamic acid methyl ester by double deprotonation with sec.butyllithium in tetrahydrofuran at −78° C. followed by reaction with iodine. m.p.:80-82° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1.C([Li])(CC)C.[I:18]I>O1CCCC1>[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:6]=1[I:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(NC1=CC(=CC=C1)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(CC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(NC1=C(C(=CC=C1)F)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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